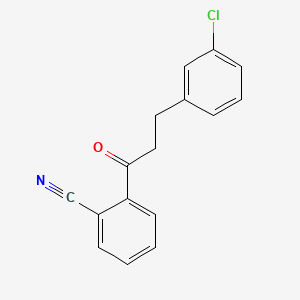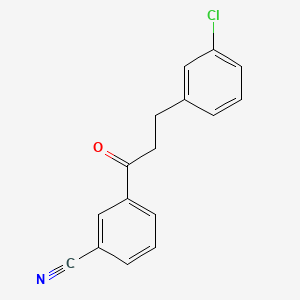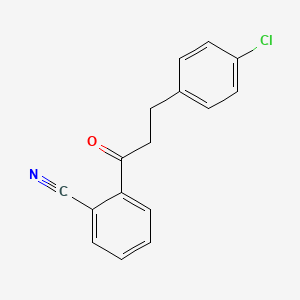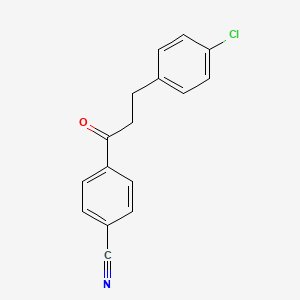
3-(4-Fluorophenyl)-2'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Fluorophenyl)-2'-methoxypropiophenone is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-(4-Fluorophenyl)-2'-methoxypropiophenone.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Another method includes the O-methylation of hydroxybenzophenone derivatives followed by further functionalization, as demonstrated in the synthesis of a potential radioligand for the GABA receptor . These methods highlight the versatility of palladium catalysis and O-methylation in constructing complex molecules that include fluorophenyl and methoxypropiophenone units.
Molecular Structure Analysis
Structural and spectral elucidation of similar compounds has been performed using density functional theory and various spectroscopic techniques . X-ray crystallography has also been employed to determine the crystal structure of related molecules, revealing important dihedral angles and intermolecular interactions that stabilize the structure . These studies provide a foundation for understanding the molecular geometry and electronic properties of 3-(4-Fluorophenyl)-2'-methoxypropiophenone.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structural features has been explored through various reactions. For instance, the intramolecular cyclization of ortho-hydroxypropiophenones to form coumarins has been investigated, which involves the formation of new ring systems . Additionally, the synthesis of azetidinones from methoxyimino compounds demonstrates the potential for creating diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopy, crystallography, and theoretical calculations. Spectroscopic studies provide information on the vibrational frequencies and chemical shifts, which are crucial for understanding the electronic environment of the molecule . Crystallographic data reveal the presence of intermolecular hydrogen bonds and other non-covalent interactions that influence the solid-state structure . Density functional theory calculations offer insights into the HOMO-LUMO energy gap, molecular electrostatic potential, and other properties that are indicative of the molecule's reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes in Fuel Cells
3-(4-Fluorophenyl)-2'-methoxypropiophenone derivatives have been utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit promising properties as proton exchange membranes (PEMs) for fuel cell applications, with high proton conductivity essential for efficient energy conversion. The synthesis involves a conventional aromatic nucleophilic substitution reaction, with the methoxy group being a critical component in the polymer backbone, contributing to the material's overall performance (Kim, Robertson, & Guiver, 2008).
Antitumor Agents
Compounds structurally related to 3-(4-Fluorophenyl)-2'-methoxypropiophenone have been identified as potent inhibitors of the Met kinase superfamily, showing significant potential as antitumor agents. These compounds demonstrated complete tumor stasis in preclinical models, highlighting their therapeutic potential in cancer treatment. The chemical structure's specific substitutions have led to improved enzyme potency and selectivity, crucial for their efficacy and safety profile in clinical applications (Schroeder et al., 2009).
Synthesis of Fine Chemicals
The Friedel–Crafts acylation, utilizing compounds related to 3-(4-Fluorophenyl)-2'-methoxypropiophenone, has proven effective for synthesizing intermediates like 4-methoxypropiophenone. This method, facilitated by novel superacid catalysts, offers a high-yield, selective approach to producing key intermediates for fine chemicals and pharmaceuticals under solvent-free conditions, emphasizing the role of such compounds in facilitating green chemistry principles (Yadav & George, 2006).
Fluorescent Probes for Sensing Applications
Derivatives of 3-(4-Fluorophenyl)-2'-methoxypropiophenone have been applied in the design of fluorescent probes sensitive to pH changes and specific metal cations. These applications are particularly valuable in biological and environmental sensing, where accurate and selective detection of ions or pH changes is crucial. The unique properties of these compounds, including high sensitivity and selectivity, are attributed to the fluorophenol moiety's acidity, which plays a vital role in their fluorescence response (Tanaka et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHNSSSAIDQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644565 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2'-methoxypropiophenone | |
CAS RN |
898767-91-4 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














